molecular formula C14H19BO4 B1304675 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate CAS No. 480424-69-9

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Cat. No. B1304675
M. Wt: 262.11 g/mol
InChI Key: YJDMBSCTYDVXPH-UHFFFAOYSA-N
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Description

The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a derivative of tetramethyl dioxaborolane, which is a boron-containing compound with potential applications in organic synthesis and material science. The papers provided do not directly discuss this compound but provide insights into similar compounds that can help understand its properties and synthesis.

Synthesis Analysis

The synthesis of related tetramethyl dioxaborolane compounds involves palladium-catalyzed borylation reactions. For instance, the Pd-catalyzed borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol has been shown to be effective, especially for aryl bromides bearing sulfonyl groups . This method could potentially be adapted for the synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using single-crystal X-ray diffraction. For example, a related compound with a phenylsulfonyl group has been crystallized in the monoclinic space group P21/c, and its structure was solved by direct methods . Density functional theory (DFT) studies have also been used to calculate the optimized structure of these molecules, which are consistent with X-ray diffraction results . These techniques could be applied to determine the molecular structure of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, the reactivity of the dioxaborolane moiety typically involves its Lewis acidic boron atom. However, no significant intramolecular or intermolecular interactions were observed with the boron atom in a related compound . This suggests that the boron center in such compounds may be available for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate can be inferred from spectroscopic and computational studies. For instance, FT-IR, 1H NMR, 13C NMR, and MS spectroscopies have been used to confirm the structure of a related compound . DFT studies provide additional information on the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's physicochemical properties . These methods could be employed to analyze the physical and chemical properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Analysis : This compound is synthesized via a multi-step substitution reaction. The structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Crystal structures are determined by X-ray diffraction and compared using density functional theory (DFT) (Huang et al., 2021).

Applications in Boron Chemistry

  • Boronated Compounds Synthesis : It is used in creating boronated triaryl and tetraaryl phosphonium salts. These compounds are characterized using various techniques and evaluated for cytotoxicity and boron uptake in different cell types (Morrison et al., 2010).
  • Designing Boron-Containing Agents : This compound aids in synthesizing boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives, potentially as HGF-mimetic agents (Das et al., 2011).

Advanced Material Applications

  • Electrochemical Applications : It's used in the synthesis of polyfluorenes, crucial for creating electrochromic cells and fluorescent nanoparticles with potential in various advanced technological applications (Fischer et al., 2013).

Safety And Hazards

Boronic acid esters can cause skin and eye irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling these compounds .

Future Directions

Boronic acid esters continue to be a focus of research due to their utility in organic synthesis. Future directions may include the development of new synthetic methods and applications in the synthesis of complex organic molecules .

properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-10(16)17-12-8-6-7-11(9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDMBSCTYDVXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378828
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

CAS RN

480424-69-9
Record name Phenol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480424-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetoxybenzeneboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Robichaud, R Oballa, P Prasit… - Journal of medicinal …, 2003 - ACS Publications
A novel series of nonpeptidic biaryl compounds was identified as potent and reversible inhibitors of cathepsin K. The P2−P3 amide bond of a known amino acetonitrile dipeptide 1 was …
Number of citations: 106 pubs.acs.org
F Yokokawa, S Nilar, CG Noble, SP Lim… - Journal of medicinal …, 2016 - ACS Publications
The discovery and optimization of non-nucleoside dengue viral RNA-dependent-RNA polymerase (RdRp) inhibitors are described. An X-ray-based fragment screen of Novartis’ …
Number of citations: 84 pubs.acs.org
DJ Wood, JD Lopez-Fernandez, LE Knight… - Journal of Medicinal …, 2019 - ACS Publications
Identifying ligand binding sites on proteins is a critical step in target-based drug discovery. Current approaches to this require resource-intensive screening of large libraries of lead-like …
Number of citations: 63 pubs.acs.org
J Gràcia, MA Buil, J Castro, P Eichhorn… - Journal of Medicinal …, 2016 - ACS Publications
Cyclic nucleotide cAMP is a ubiquitous secondary messenger involved in a plethora of cellular responses to biological agents involving activation of adenylyl cyclase. Its intracellular …
Number of citations: 27 pubs.acs.org
S Yamaki, H Yamada, A Nagashima, M Kondo… - Bioorganic & Medicinal …, 2017 - Elsevier
Vascular adhesion protein-1 (VAP-1) is a promising therapeutic target for the treatment of diabetic nephropathy. Here, we conducted structural optimization of the glycine amide …
Number of citations: 4 www.sciencedirect.com
S Ghosh, AS Kumar, GN Mehta, R Soundararajan - Synthesis, 2009 - thieme-connect.com
A simple methodology for construction of the COD diphenyl ether 16-membered ring system present in vancomycin by an intramolecular O-arylation reaction of arylboronic acid with …
Number of citations: 4 www.thieme-connect.com
T Leermann, PE Broutin, FR Leroux… - Organic & Biomolecular …, 2012 - pubs.rsc.org
An atropo-diastereoselective synthesis with dr up to 98/2 towards the biaryl subunit of vancomycin based on the use of enantiopure β-hydroxysulfoxide derivatives as novel chiral …
Number of citations: 30 pubs.rsc.org
曾嘉林 - 2020 - catalog.lib.kyushu-u.ac.jp
有機ホウ素化合物は, 鈴木-宮浦クロスカップリング反応に代表されるように炭素-炭素結合形成による有機分子の骨格構築に利用可能であるとともに, 炭素-ホウ素結合は多様な官能基変換が可能で…
Number of citations: 0 catalog.lib.kyushu-u.ac.jp

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